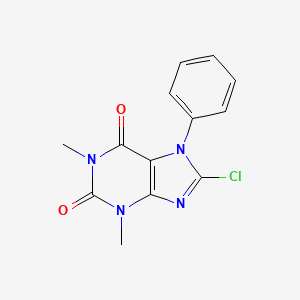

8-Chloro-7-phenyltheophylline

Description

Structure

3D Structure

Properties

CAS No. |

963-42-8 |

|---|---|

Molecular Formula |

C13H11ClN4O2 |

Molecular Weight |

290.70 g/mol |

IUPAC Name |

8-chloro-1,3-dimethyl-7-phenylpurine-2,6-dione |

InChI |

InChI=1S/C13H11ClN4O2/c1-16-10-9(11(19)17(2)13(16)20)18(12(14)15-10)8-6-4-3-5-7-8/h3-7H,1-2H3 |

InChI Key |

JZKVPVQCAZFKJT-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)C3=CC=CC=C3 |

Origin of Product |

United States |

Pharmacological Characterization of 8 Chloro 7 Phenyltheophylline and Xanthine Analogues: Mechanistic Insights

Receptor Binding Profiles and Ligand-Receptor Interactions

The pharmacological characterization of xanthine (B1682287) derivatives, including 8-Chloro-7-phenyltheophylline, is centered on their interaction with various receptors, most notably the adenosine (B11128) receptor (AR) family. The specific substitutions on the xanthine core at the C8 and N7 positions are critical in defining the binding affinity and selectivity of these compounds.

Adenosine Receptor Subtype Binding Affinities (A1, A2A, A2B, A3)

Xanthine and its derivatives are well-established as competitive antagonists at adenosine receptors. The parent compound, theophylline (B1681296) (1,3-dimethylxanthine), is a relatively weak, non-selective antagonist. frontiersin.org However, strategic modifications to its chemical structure can dramatically enhance potency and selectivity for the different AR subtypes (A1, A2A, A2B, and A3).

The antagonism of adenosine receptors by xanthine derivatives is a widely studied phenomenon. Naturally occurring methylxanthines like theophylline and caffeine (B1668208) are foundational, but their potency is modest, with affinity constants typically in the micromolar range. frontiersin.org Synthetic modifications, particularly at the C8 and N1/N3 positions, have led to the development of highly potent and selective antagonists.

For instance, substituting the 1,3-dimethyl groups with 1,3-dipropyl groups can increase affinity at the A1 adenosine receptor by approximately 20-fold. frontiersin.org The introduction of a phenyl group at the C8 position results in a dramatic increase in potency. 8-phenyltheophylline (B1204217), for example, is about 1,000 times more potent than theophylline. pnas.org This enhancement is even more pronounced with combined substitutions; 1,3-dipropyl-8-phenylxanthine (B136342) is reported to be 10,000 times more potent than theophylline. pnas.org

The following table presents the binding affinities (Ki) of several key xanthine derivatives at A1 and A2A adenosine receptors, illustrating the impact of various substitutions.

The substituent at the C8 position of the xanthine scaffold is a primary determinant of both potency and selectivity for adenosine receptor subtypes. researchgate.netbiointerfaceresearch.com

Aryl Substitutions: The introduction of an 8-phenyl group significantly enhances antagonist potency at both A1 and A2 receptors. 8-phenyltheophylline demonstrates a remarkable ~700-fold selectivity for A1 over A2A receptors. Further substitution on this 8-phenyl ring can fine-tune affinity. Uncharged groups like chloro, bromo, or methyl at the para position can increase A1 affinity up to four-fold compared to 8-phenyltheophylline. pnas.org In contrast, substituents at the ortho or meta positions often result in a loss of affinity. pnas.org The A2A receptor appears to tolerate bulkier substituents on the 8-phenyl group better than the A1 receptor, a property that has been exploited to design A2A-selective antagonists. nih.gov For instance, (E)-8-styrylxanthines have been shown to have high binding affinities for the A2A receptor. researchgate.net

Cycloalkyl Substitutions: Large, bulky cycloalkyl groups at the C8 position, such as cyclopentyl or cyclohexyl, are known to confer very high affinity and exceptional selectivity for the A1 receptor. nih.gov 1,3-Dipropyl-8-cyclopentylxanthine (DPCPX) is a classic example of a highly potent and selective A1 antagonist. nih.gov

Substitutions at the N7 position of the xanthine ring generally have a negative impact on adenosine receptor antagonism. frontiersin.org For instance, the addition of a methyl group at the N7 position to theophylline to form caffeine (1,3,7-trimethylxanthine) reduces its potency as an adenosine antagonist. pnas.org Caffeine is about five times less potent than theophylline at A1 receptors. pnas.org This suggests that the N7 position is sensitive to substitution and that larger groups, such as a phenyl group, would likely decrease the binding affinity at adenosine receptors. While substitution at the N7 position is generally unfavorable for affinity, certain N7-riboside derivatives have been explored, indicating that this position can accommodate specific modifications to alter the pharmacological profile, sometimes leading to partial agonism. frontiersin.org

The C8-chloro substitution is a known feature in some adenosine receptor antagonists and is expected to contribute favorably to binding affinity. biointerfaceresearch.com Conversely, substitution at the N7 position, particularly with a bulky group like phenyl, is generally detrimental to antagonist potency at adenosine receptors. frontiersin.orgpnas.org

Therefore, in this compound, these two substitutions would likely have opposing effects on adenosine receptor affinity. The C8-chloro group would tend to enhance affinity, while the N7-phenyl group would be expected to significantly decrease it due to steric hindrance or unfavorable interactions within the receptor's binding pocket. The net effect would be a balance of these two opposing influences, likely resulting in a compound with lower affinity for adenosine receptors compared to analogues lacking the bulky N7-substituent, such as 8-chlorotheophylline (B119741) or 8-phenyltheophylline. The precise resulting affinity and selectivity profile would require empirical determination through radioligand binding assays.

Non-Adenosine Receptor Modulations

While the primary targets for xanthine derivatives are adenosine receptors, some members of this class exhibit activity at other molecular targets. For this compound specifically, its interactions with non-adenosine receptors are not well-documented. However, related 8-chloroxanthine (B83001) derivatives have been investigated for other activities. For example, various derivatives of 8-chlorocaffeine (B118225) have been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors, an enzyme critical in the breakdown of the neurotransmitter acetylcholine (B1216132). mdpi.com This suggests that the 8-chloroxanthine scaffold has the potential to interact with targets beyond the adenosine receptor family, although the specific impact of an N7-phenyl substitution on such activity remains to be determined.

Compound Index

Phosphodiesterase Enzyme Inhibition Profiles

Xanthine derivatives, such as theophylline, have historically been characterized as non-specific phosphodiesterase (PDE) inhibitors, enzymes that regulate the cellular levels of the second messengers cAMP and cGMP. nih.gov However, substitutions on the xanthine core can dramatically alter this activity. In the case of the analogue 8-phenyltheophylline, studies have revealed a selective and nuanced inhibition profile.

An examination of cAMP hydrolysis by cyclic nucleotide phosphodiesterase from various rat tissues demonstrated that while theophylline is a roughly equieffective inhibitor across extracts from different tissues, 8-phenyltheophylline shows marked selectivity. nih.gov It is a significantly more effective inhibitor of cAMP breakdown in erythrocytes and skeletal muscle compared to its effects in smooth muscle, brain, and fat cells. nih.gov Further analysis showed that 8-phenyltheophylline selectively inhibits the high-affinity form of phosphodiesterase found in erythrocytes and is weakly effective against the isoenzymes in fat cells. nih.gov This suggests that the 8-phenyl substitution confers selectivity for a specific high-affinity cAMP phosphodiesterase, which is more prevalent in certain tissues like erythrocytes and skeletal muscle. nih.gov In contrast to these findings, some sources describe 8-phenyltheophylline as having virtually no activity as a phosphodiesterase inhibitor, a characterization that likely emphasizes its vastly greater potency as an adenosine receptor antagonist. wikipedia.org

Table 1: Comparative Inhibition of cAMP Phosphodiesterase by Theophylline and 8-Phenyltheophylline in Different Tissues

Interaction with Cytochrome P450 Enzyme Systems (e.g., CYP1A2)

The cytochrome P450 (CYP) family of enzymes is central to the metabolism of a vast number of drugs and xenobiotics. wcrj.net The CYP1A2 isoenzyme, in particular, is responsible for the metabolism of common methylxanthines like caffeine and theophylline. handwiki.orgnih.gov The structural analogue 8-phenyltheophylline has been identified as a potent and highly selective inhibitor of this specific enzyme. wikipedia.orgnih.gov

In vitro studies using human liver microsomes evaluated the inhibitory effect of a series of methylxanthine compounds on CYP1A2 activity, measured via high-affinity phenacetin (B1679774) O-deethylase activity. nih.gov While compounds like caffeine and theophylline caused only moderate inhibition, 8-phenyltheophylline proved to be a potent competitive inhibitor. nih.gov The specificity of this interaction is a key finding; 8-phenyltheophylline was assessed for its effect on several other major CYP isoforms and demonstrated no inhibition of CYP2D6, CYP3A4, CYP2E1, or CYP2C9 activities. nih.gov This potent and specific inhibition of CYP1A2 suggests that compounds with this structure could be valuable as chemical probes for in vitro studies of the enzyme's function. nih.gov

Table 2: Inhibition of Human Hepatic CYP1A2 by 8-Phenyltheophylline

In Vitro Cellular and Biochemical Pharmacology

Agonist-Induced Signaling Pathway Modulation in Cell Lines (e.g., Adenylate Cyclase Inhibition/Stimulation)

A primary mechanism of action for many xanthine analogues is the antagonism of adenosine receptors, which are G-protein-coupled receptors that modulate the activity of adenylate cyclase. Adenosine agonists can either stimulate (via A2 receptors) or inhibit (via A1 receptors) the production of cAMP by this enzyme. nih.govoup.com The analogue 8-phenyltheophylline has been consistently shown to act as an antagonist at these receptors, blocking the signaling initiated by adenosine agonists.

In isolated rat myocardial membranes, the inhibitory effect of adenosine receptor agonists on isoproterenol-stimulated adenylate cyclase activity was prevented by 8-phenyltheophylline. physiology.org Similarly, in studies of rat posterior pituitary tissue, the stimulatory effect of the adenosine agonist NECA on adenylate cyclase was completely blocked by 8-phenyltheophylline. nih.gov This antagonistic action has also been observed in studies of rat luteal tissue and human kidney papilla, where 8-phenyltheophylline competitively antagonized the stimulation of adenylate cyclase by adenosine agonists, characteristic of an A2-adenosine receptor antagonist. oup.comnih.gov

Table 3: Antagonism of Adenosine Agonist Effects on Adenylate Cyclase by 8-Phenyltheophylline

Ligand Competition and Washout Studies for Receptor Occupancy Dynamics

The dynamics of how a compound occupies and interacts with its receptor target are critical to its pharmacological profile. These dynamics are often investigated using ligand competition and washout studies. Ligand competition assays measure the ability of an unlabeled compound to displace a labeled ligand from its receptor, providing data on binding affinity (Kᵢ). Washout studies assess whether the compound's binding is reversible or irreversible by measuring the recovery of receptor function after the compound is removed. acs.org

For xanthine analogues, competitive antagonism at adenosine receptors is a hallmark of their mechanism. Studies have demonstrated that 8-phenyltheophylline acts as a competitive antagonist at adenosine receptors in preparations like the rat diaphragm neuromuscular junction and human kidney papilla. nih.govscispace.com This indicates that it competes with adenosine and its analogues for the same binding site on the receptor. nih.govscispace.com Radioligand binding studies have been instrumental in characterizing these interactions, showing that 8-phenylxanthine (B3062520) derivatives can be remarkably potent and selective antagonists at A1 adenosine receptors. researchgate.net For example, 8-phenyltheophylline was found to be approximately 700 times more potent as an antagonist at A1 receptors in bovine brain than at A2 receptors in human platelets, demonstrating its high selectivity which is determined through these competitive binding assays. researchgate.net While specific washout experiments detailing the receptor occupancy time for this compound are not widely documented, the consistent characterization of its analogues as competitive antagonists implies a reversible binding to the receptor, a hallmark that would be confirmed by such studies. acs.orgnih.gov

Downstream Signaling Cascade Analysis (e.g., AMP-Activated Protein Kinase Activation, mTOR Pathway)

The cellular energy sensor AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (B549165) (mTOR) pathway are crucial signaling cascades that regulate cell growth, metabolism, and survival. mdpi.comnih.gov The mTOR pathway, a central regulator, integrates signals to control anabolic processes like protein and lipid synthesis, and its activity is often linked to cell proliferation. nih.gov AMPK acts as a metabolic checkpoint, activated by cellular stress (e.g., a high AMP:ATP ratio), which in turn inhibits ATP-consuming processes, partly by suppressing the mTOR signaling pathway. mdpi.comwikipathways.org

Certain adenosine analogues can directly influence these pathways. For instance, the ribonucleoside analogue 8-chloro-adenosine (8-Cl-Ado) and its related compound 8-chloro-cAMP have been shown to be metabolized within cells, leading to a depletion of ATP. nih.govnih.gov This energy stress subsequently activates the AMPK pathway. nih.gov Activated AMPK then acts downstream to attenuate mTOR signaling, which can lead to the induction of autophagy and inhibition of cell growth in cancer cell lines. nih.govnih.gov It is critical to note that these compounds are structurally and functionally distinct from xanthine antagonists. While 8-Cl-Ado actively initiates a signaling cascade leading to AMPK activation, an adenosine receptor antagonist like this compound would be expected to modulate these pathways differently. Its primary role would be to block the effects of endogenous adenosine on its receptors, thereby preventing adenosine-mediated modulation of AMPK or mTOR activity in cells where such a link exists.

Preclinical In Vivo Pharmacological Models (Mechanistic Studies)

Preclinical in vivo models are essential for evaluating the physiological effects and mechanistic actions of new chemical entities in a complex biological system before they can be considered for clinical testing. imavita.comnih.gov These models, typically using small animals, aim to replicate aspects of human physiology or disease states to assess a compound's efficacy, pharmacokinetics, and mechanism of action. imavita.comnih.gov

While specific in vivo mechanistic studies for this compound are limited, research on its close analogue, 8-phenyltheophylline, provides insight into the types of models used. For example, in studies using conscious rats with indwelling gastric cannulas, 8-phenyltheophylline was used to probe the role of adenosine in regulating gastric acid secretion. nih.gov The finding that the antagonist augmented gastric acid secretion supported the hypothesis that endogenous adenosine acts on an inhibitory receptor to suppress secretion. nih.gov

Furthermore, mechanistically distinct but similarly named compounds have been evaluated in relevant in vivo models. The compound 8-chloro-adenosine (8-Cl-Ado), which induces AMPK activation, was tested in orthotopic mouse models of breast cancer. nih.gov In these studies, 8-Cl-Ado effectively inhibited the growth of xenograft tumors, demonstrating in vivo efficacy consistent with its in vitro mechanism of inducing autophagic cell death. nih.gov These examples highlight how preclinical models, from organ-specific physiological assessments to disease-specific xenograft models, are employed to elucidate the in vivo consequences of the biochemical and cellular activities of novel compounds. pharmaron.com

Table of Mentioned Compounds

Neural System Function Modulation in Animal Models

Neurotransmission Modulation (e.g., Neuromuscular Junction)

The modulation of neurotransmission by xanthine analogues like 8-phenyltheophylline, a potent and selective antagonist for adenosine receptors A1 and A2A, has been a subject of significant research. wikipedia.org Adenosine itself is a key neuromodulator in the central and peripheral nervous systems, influencing the release of various neurotransmitters. acs.orgresearchgate.net

At the neuromuscular junction (NMJ), a specialized synapse between a motor neuron and a muscle fiber, the release of acetylcholine (ACh) is the primary event triggering muscle contraction. mdpi.com Studies have indicated that adenosine can modulate this process. For instance, adenosine receptors are present at the NMJ and their activation can influence ACh release. frontiersin.org The precise effects can be complex, with evidence suggesting both inhibitory and facilitatory roles depending on the specific adenosine receptor subtype involved (A1 vs. A2A) and the physiological context. researchgate.net

The influence of adrenergic compounds on the NMJ is also well-documented, with adrenoceptors modulating ACh quantal release and postsynaptic sensitivity. mdpi.com This highlights the intricate interplay of different neuromodulatory systems in controlling synaptic transmission. 8-phenyltheophylline, by blocking adenosine receptors, can interfere with these modulatory effects, thereby altering neurotransmission at the neuromuscular junction.

| Compound | Action | Effect on Neurotransmission |

| 8-Phenyltheophylline | Adenosine A1/A2A receptor antagonist | Blocks adenosine-mediated modulation of acetylcholine release |

| Adenosine | Neuromodulator | Modulates acetylcholine release at the neuromuscular junction |

Nociceptive Pathway Interrogation (e.g., Spinal Cord Adenosine Release)

Adenosine plays a significant role in the modulation of pain signals within the spinal cord. nih.gov The release of adenosine in the dorsal horn of the spinal cord, an area crucial for processing nociceptive information, can be triggered by various stimuli, including neuronal depolarization. nih.govresearchgate.net This release is often associated with the activation of capsaicin-sensitive primary afferent neurons (C-fibers), which are key players in transmitting pain signals. nih.gov

The released adenosine then acts on its receptors, primarily A1 receptors, to inhibit pain transmission. nih.govresearchgate.net This inhibitory effect is a crucial component of endogenous analgesic mechanisms. The use of methylxanthine adenosine receptor antagonists can reverse the analgesic effects of agents that increase extracellular adenosine levels in the spinal cord. nih.gov

Studies have shown that various substances can enhance the release of adenosine in the spinal cord, including opioids and serotonin. nih.gov This suggests that the analgesic effects of these substances may be at least partially mediated by the release of adenosine. The intricate regulation of adenosine release and its subsequent action on nociceptive pathways underscore its importance as a therapeutic target for pain management.

Central Nervous System Excitatory Effects (Mechanistic exploration)

Xanthine derivatives, including 8-phenyltheophylline, are known for their stimulant effects on the central nervous system (CNS). wikipedia.org 8-phenyltheophylline exhibits stimulant effects in animals with a potency similar to caffeine. wikipedia.org The primary mechanism behind these excitatory effects is the antagonism of adenosine receptors. wikipedia.org

Adenosine generally acts as an inhibitory neuromodulator in the CNS, and by blocking its action, xanthines like 8-phenyltheophylline lead to an increase in neuronal activity. acs.org This antagonism of adenosine A1 and A2A receptors can lead to a range of CNS effects, including increased wakefulness and alertness. wikipedia.org

Research has also explored the potential of adenosine receptor antagonists in modulating cognitive functions. By interfering with adenosine signaling in the brain, these compounds may enhance certain cognitive processes. Furthermore, in experimental models of epilepsy, the adenosine receptor antagonist 8-phenyltheophylline has been shown to reverse the inhibitory effects of anticonvulsant compounds that act via an adenosine-dependent mechanism. nih.gov This highlights the role of adenosine in regulating neuronal excitability and the potential for its antagonists to produce excitatory effects.

Cardiovascular System Responses in Animal Models

Hepatic Arterial Buffer Response Modulation

The hepatic arterial buffer response (HABR) is a crucial intrinsic mechanism that helps maintain a constant total blood flow to the liver. nih.govjpp.krakow.pl When portal vein blood flow decreases, the hepatic artery dilates to compensate, and conversely, it constricts when portal flow increases. nih.gov Adenosine is a key mediator of this response. nih.govnih.gov A reduction in portal flow leads to an accumulation of adenosine in the space of Mall, causing vasodilation of the hepatic artery. nih.gov

8-phenyltheophylline, as a competitive antagonist of adenosine, has been instrumental in elucidating the role of adenosine in the HABR. jpp.krakow.plnih.gov In animal models, the administration of 8-phenyltheophylline produces a dose-related competitive antagonism of the dilator response to infused adenosine and a parallel antagonism of the HABR. nih.gov Complete blockade of adenosine receptors with high doses of 8-phenyltheophylline can lead to a significant and prolonged constriction of the hepatic artery, demonstrating the critical role of adenosine in maintaining hepatic arterial blood flow. nih.gov

Studies have shown that pretreatment with 8-phenyltheophylline can completely block the HABR, resulting in decreased tissue oxygenation and increased heterogeneity of sinusoidal perfusion in rats. jpp.krakow.pl This underscores the physiological importance of the adenosine-mediated HABR in ensuring adequate liver perfusion and oxygenation.

| Compound | Effect on HABR | Mechanism |

| 8-Phenyltheophylline | Blocks the response | Competitive antagonist of adenosine receptors |

| Adenosine | Mediates the response | Induces vasodilation of the hepatic artery |

Myocardial and Vascular Adenosine Receptor Antagonism

Adenosine is a potent vasodilator in the coronary circulation and plays a significant role in regulating myocardial blood flow, particularly during conditions of increased oxygen demand or reduced oxygen supply (hypoxia). nih.gov This vasodilation is primarily mediated through the activation of adenosine receptors on vascular smooth muscle and endothelial cells. nih.gov

8-phenyltheophylline, by acting as an antagonist at adenosine receptors, can block these vasodilatory effects. nih.gov In studies on isolated coronary arteries, 8-phenyltheophylline has been shown to reduce hypoxia-induced vasodilation, providing evidence for the involvement of adenosine in this response. nih.gov

Immunological and Inflammatory Pathway Interactions

The interaction of xanthine analogues with immunological pathways includes the modulation of mediator release from inflammatory cells such as basophils. Research has demonstrated that specific adenosine analogues, like 5'-N-ethylcarboxamideadenosine (NECA), can inhibit antigen-induced histamine (B1213489) release from human basophils in a dose-dependent manner. nih.gov This inhibitory effect is mediated through cell surface adenosine receptors, which possess characteristics similar to the A2/Ra receptor subtype. nih.gov

8-phenyltheophylline, a competitive antagonist of adenosine receptors, has been shown to block this inhibitory effect. nih.gov Studies indicate that both 8-phenyltheophylline and theophylline effectively antagonize the inhibition of histamine release caused by NECA and adenosine. nih.govnih.gov This finding suggests that the modulatory effect of these xanthine derivatives on basophil degranulation is linked to their ability to block adenosine A2 receptors, thereby preventing the anti-inflammatory, inhibitory signals transduced by adenosine. nih.govnih.gov The inhibition of mediator release by adenosine analogues occurs during the initial stage of antigen-induced activation and does not affect release triggered by non-receptor-mediated stimuli like the Ca2+ ionophore A23187. nih.gov

Metabolic Regulation in Preclinical Animal Models

Xanthine derivatives, including 8-phenyltheophylline, play a significant role in metabolic regulation, particularly in the modulation of fat cell lipolysis. The mechanism primarily involves the antagonism of adenosine receptors, which tonically inhibit lipolysis in adipocytes. nih.gov

In preclinical studies using rat adipocytes, 8-phenyltheophylline was identified as a highly potent stimulator of lipolysis. nih.gov Its efficacy in this regard surpassed that of other methylxanthines like theophylline, caffeine, and 3-isobutyl-1-methyl-xanthine (IBMX). nih.gov Notably, the potent lipolytic action of 8-phenyltheophylline was not associated with the inhibition of cyclic AMP (cAMP) phosphodiesterases (PDE), indicating that its primary mechanism is the blockade of adenosine receptors. nih.govwikipedia.org This action counters the antilipolytic effect of endogenous adenosine, leading to an increase in cAMP levels and subsequent stimulation of lipolysis. nih.govnih.govnih.gov

In adipocytes from obese Zucker (fa/fa) rats, which exhibit reduced hormone-stimulated lipolysis, the adenosine A1 antagonist 8-phenyltheophylline was shown to increase both cAMP levels and lipolytic activity. nih.govresearchgate.net This suggests an alteration in A1-adenosine receptor-mediated inhibition of adenylate cyclase in the obese state, which can be effectively countered by 8-phenyltheophylline. nih.gov The ability of various xanthines to antagonize the antilipolytic effects of adenosine analogues confirms the central role of adenosine receptor blockade in their lipolytic activity. nih.gov

| Compound | Relative Potency in Stimulating Spontaneous Lipolysis nih.gov | Potency as Adenosine Antagonist (vs. Antilipolytic Effect) nih.gov | Potency as cAMP-PDE Inhibitor nih.gov |

|---|---|---|---|

| 8-phenyltheophylline (8-PT) | Most Potent | High | Ineffective |

| 3-isobutyl-1-methyl-xanthine (IBMX) | Intermediate | Moderate | High |

| Theophylline (TH) | Intermediate | Low | Low |

| Caffeine (CAFF) | Less Potent | Very Low | - |

| Thiotheophylline (S-TH) | Least Potent | - | Moderate |

| Thiocaffeine (S-CAFF) | Least Potent | - | Moderate |

Anti-Cancer Mechanism of Action in Tumor Models (e.g., ATP Depletion, Autophagy Induction)

The potential of xanthine derivatives as anti-cancer agents is an area of active investigation. ekb.egfrontiersin.org Various substituted xanthines have been explored for their therapeutic potential in treating conditions like cancer. frontiersin.orgbiointerfaceresearch.com For instance, some 1,3,7-trialkylxanthine derivatives have demonstrated the ability to suppress neoplastic transformation in cell models, and certain 8-alkyl xanthine derivatives have shown cytotoxic activity against prostate cancer cells. ekb.eg Theophylline itself has been reported to inhibit the Bcl-2 oncogene expression in lymphoma cells and can induce cellular senescence in breast cancer cell lines. ekb.egoncotarget.com

However, specific research detailing the anti-cancer mechanism of this compound or closely related 8-phenylxanthine analogues through ATP depletion and autophagy induction is not extensively documented in the available scientific literature. While some drugs are known to induce cell death in cancer by depleting ATP and triggering autophagy, direct evidence linking this specific mechanism to 8-phenylxanthine derivatives is limited. frontiersin.org For the parent compound theophylline, some studies suggest it may exert protective effects by inhibiting PARP-1, an enzyme whose overactivation can lead to NAD+ and ATP depletion. mdpi.com This suggests a potential, though indirect, link between xanthine structures and cellular energy pathways relevant to cancer therapy, but this has not been specifically demonstrated for this compound.

Respiratory System Responses (e.g., Bronchospasmolytic Activity)

8-phenylxanthine derivatives are recognized for their significant effects on the respiratory system, particularly as potent bronchodilators. ontosight.ainih.gov This bronchospasmolytic activity is largely attributed to their function as antagonists at adenosine receptors, with a notable selectivity for the A2A subtype. nih.govresearchgate.netnih.gov

Adenosine can induce bronchospasm in asthmatic patients, and antagonists that block its effects can alleviate this response. researchgate.net Synthetic 8-phenylxanthine analogues have been developed that show high binding affinity for A2A adenosine receptors and exhibit potent in vivo bronchospasmolytic activity in preclinical models, such as against histamine-induced asthma in guinea pigs. nih.govresearchgate.netnih.gov The nature and position of substituents on the 8-phenyl ring significantly influence the binding affinity and selectivity for different adenosine receptor subtypes, which in turn affects the bronchospasmolytic potency. nih.govresearchgate.net For example, introducing specific substituents at the para-position of the 8-phenyl group can yield compounds with high affinity and selectivity for A2A receptors. nih.govnih.gov The development of these selective antagonists is considered a promising therapeutic strategy for respiratory conditions like asthma. nih.gov

| Compound Derivative Type | Target Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| Monosubstituted 3-aminoalkoxyl 8-phenyl xanthine (12e) | A2A | 0.036 µM | nih.gov |

| Disubstituted 4-aminoalkoxyl-3-methoxy-8-phenyl xanthine (10a) | A2A | 0.050 µM | nih.gov |

| 8-[4-(4-Benzylpiperazide-1-sulfonyl)phenyl]-1-propylxanthine (PSB-601) | A2B | 3.6 nM | researchgate.net |

| 8-(4-(4-(4-Chlorobenzyl)piperazine-1-sulfonyl)phenyl)-1-propylxanthine (PSB-0788) | A2B | 0.393 nM | acs.org |

| p-Aminoacetophenone derivative of 8-phenylxanthine (20) | A2B | 1.39 nM | nih.gov |

| p-Cyanoanilide derivative of 8-phenylxanthine (27) | A2B | 1.97 nM | nih.gov |

Structure Activity Relationship Sar and Computational Chemistry of 8 Chloro 7 Phenyltheophylline

Molecular Modeling and Docking Studies

Computational methods, including molecular modeling and docking, provide valuable insights into the binding of 8-Chloro-7-phenyltheophylline to adenosine (B11128) receptors at an atomic level. These studies help to rationalize observed SAR data and guide the design of new, more potent, and selective analogues.

The availability of crystal structures for adenosine receptors, such as the A2A receptor in complex with theophylline (B1681296), has been instrumental in understanding ligand-protein interactions. These structures reveal a binding pocket located within the transmembrane helices of the receptor.

Docking studies of xanthine (B1682287) derivatives into adenosine receptor models have identified key amino acid residues involved in ligand recognition. For instance, in the A2B receptor, residues such as Phe173, Glu174, His251, Asn254, and Ile276 have been implicated in ligand-receptor interactions. The xanthine core of ligands like this compound typically forms hydrogen bonds with specific residues, while the substituents at the C8 and N7 positions engage in hydrophobic and van der Waals interactions with other residues in the binding pocket.

Molecular docking simulations can predict the binding mode of this compound, illustrating how the N7-phenyl group might occupy a hydrophobic subpocket, potentially contributing to selectivity. The chloro-substituent at the C8 position can also form specific interactions that influence binding affinity. These computational analyses provide a structural basis for the observed SAR and are crucial for the rational design of novel adenosine receptor antagonists.

Conformational Landscape Analysis of this compound

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. A conformational landscape analysis provides a comprehensive map of the energetically accessible shapes, or conformers, that a molecule like this compound can adopt. nih.gov This landscape is crucial for understanding how the molecule interacts with its biological target, such as an adenosine receptor. nih.govresearchgate.net The primary source of conformational flexibility in this compound is the rotation around the single bond connecting the phenyl group to the nitrogen atom (N7) of the theophylline core.

The analysis reveals which spatial arrangements are energetically favorable, thereby providing critical insights for structure-based drug design. For instance, knowing the preferred conformation helps in designing more rigid analogs that are "pre-organized" for optimal receptor fit, potentially leading to enhanced potency and selectivity.

Table 1: Hypothetical Torsional Energy Profile for this compound This table illustrates the concept of a conformational analysis by showing hypothetical energy values at different torsion angles for the bond between the theophylline N7 atom and the phenyl ring.

| Torsion Angle (°) | Relative Energy (kcal/mol) | Conformation Type |

| 0 | 5.2 | Eclipsed (High Energy) |

| 45 | 0.5 | Skewed (Low Energy) |

| 90 | 0.0 | Perpendicular (Energy Minimum) |

| 135 | 0.6 | Skewed (Low Energy) |

| 180 | 6.0 | Eclipsed (High Energy) |

Virtual Screening and Lead Optimization through Computational Approaches

Computational methods are indispensable tools for accelerating the discovery and refinement of new drug candidates. beilstein-journals.org Starting with a known active compound, or "lead," such as this compound, these approaches allow for the efficient exploration of chemical space to identify derivatives with improved properties. danaher.com

Virtual Screening: This process involves computationally screening large libraries of compounds to identify those that are likely to bind to a specific biological target. dntb.gov.ua Using the structure of this compound as a template, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for adenosine receptor antagonism. frontiersin.org This pharmacophore is then used as a filter to rapidly search databases containing millions of virtual compounds, prioritizing those that match the key features for synthesis and biological testing.

Lead Optimization: Once a lead compound is identified, lead optimization aims to modify its structure to enhance desired characteristics like potency, selectivity, and pharmacokinetic properties. nih.govnih.gov For this compound, computational techniques such as molecular docking and free energy perturbation calculations can predict how specific chemical modifications would affect its binding affinity to adenosine receptors. nih.gov For example, simulations can be run to evaluate the effect of adding different substituents to the phenyl ring or replacing the chlorine atom at the 8-position. This in silico analysis guides medicinal chemists to synthesize only the most promising derivatives, saving significant time and resources. escholarship.org

Table 2: Illustrative Computational Lead Optimization Cycle for this compound This table outlines the iterative steps involved in using computational tools to optimize a lead compound.

| Phase | Action | Computational Tool Used | Goal |

| 1. Design | Propose modifications to the this compound scaffold (e.g., substituents on the phenyl ring). | Molecular Modeling Software | Explore Structure-Activity Relationships |

| 2. Predict | Calculate the predicted binding affinity of new virtual derivatives to the adenosine A1 receptor. | Molecular Docking, Free Energy Calculations | Prioritize candidates with enhanced potency |

| 3. Synthesize | Chemically synthesize a small number of the most promising candidates identified in the prediction phase. | N/A (Laboratory Step) | Create physical samples for testing |

| 4. Test | Experimentally measure the biological activity of the newly synthesized compounds. | In Vitro Binding Assays | Validate computational predictions |

Quantitative Structure-Activity Relationship (QSAR) Development

Predictive Model Generation for Adenosine Receptor Antagonism

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov For adenosine receptor antagonism, a QSAR model can be developed to predict the antagonistic potency of novel compounds based on their molecular features, even before they are synthesized. nih.govnih.gov

The generation of a predictive QSAR model involves several key steps:

Data Set Assembly: A collection of molecules with similar core structures to this compound and their experimentally measured adenosine receptor binding affinities (e.g., Ki or IC50 values) is compiled. This set is typically divided into a "training set" for building the model and a "test set" for validating it.

Descriptor Calculation: For each molecule in the dataset, a wide range of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment), and topological features (e.g., molecular connectivity indices).

Model Building: Using statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Random Forest), a mathematical equation is generated that best correlates the calculated descriptors (independent variables) with the biological activity (dependent variable). nih.gov The resulting model provides an equation that can be used to predict the activity of new, untested compounds.

Statistical Validation and Interpretability of QSAR Models

A QSAR model is only useful if it is statistically robust and its predictions are reliable. Therefore, rigorous validation is a critical step in its development. mdpi.com Validation assesses the model's ability to fit the data and, more importantly, to predict the activity of new compounds. mdpi.com

Statistical Validation:

Internal Validation: This process checks the stability and robustness of the model using the training set data. A common technique is cross-validation (e.g., leave-one-out), which generates a statistic called q² (or R²cv). A high q² value (typically > 0.5) indicates good internal predictive power. mdpi.com

External Validation: The model's true predictive power is assessed using the test set—compounds that were not used to build the model. The model's equation is used to predict the activity of the test set compounds, and the predictions are compared to the experimental values. The correlation is measured by a statistic called R²pred. A high R²pred value demonstrates that the model can be generalized to new chemical entities.

Table 3: Key Statistical Parameters for QSAR Model Validation This table defines common metrics used to evaluate the reliability and predictive power of a QSAR model.

| Parameter | Description | Acceptable Value | Purpose |

| R² | Coefficient of determination. Measures the goodness-of-fit of the model to the training data. | > 0.6 | Indicates how well the model explains the variance in the data. |

| q² or R²cv | Cross-validated R². Measures the internal predictive ability of the model. | > 0.5 | Assesses the model's robustness and guards against overfitting. |

| R²pred | Predictive R² for the external test set. Measures the ability to predict new data. | > 0.6 | Confirms the model's generalizability and real-world utility. |

| RMSE | Root Mean Square Error. Measures the average magnitude of the errors in prediction. | As low as possible | Indicates the accuracy of the predicted values. |

Interpretability of QSAR Models: Beyond prediction, a well-constructed QSAR model offers valuable insights into the molecular features that drive biological activity. By analyzing the descriptors that are included in the final QSAR equation, researchers can understand which properties are essential for high-potency adenosine receptor antagonism. For example, if a descriptor related to lipophilicity has a positive coefficient in the model, it suggests that increasing the lipophilicity of a compound (within a certain range) may lead to better activity. This interpretability provides a rational basis for the design of future molecules with improved efficacy. researchgate.net

Analytical Methodologies for Research on 8 Chloro 7 Phenyltheophylline

Chromatographic Separation Techniques for Purity and Identity Confirmation

Chromatographic methods are essential for separating 8-Chlorotheophylline (B119741) from its precursors, by-products, and degradation products. These techniques are widely used for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of 8-Chlorotheophylline. ijpsonline.com Reversed-phase HPLC (RP-HPLC) is particularly common, where a nonpolar stationary phase is used with a polar mobile phase.

Researchers have developed simple isocratic RP-HPLC methods for the effective separation of 8-Chlorotheophylline from related substances. nih.gov One such method utilized a Phenomenex C18 column with a mobile phase consisting of acetonitrile (B52724) and sodium acetate (B1210297) buffer (5:95, v/v) at a flow rate of 1.5 ml/min. nih.gov This approach successfully separated impurities such as theophylline (B1681296), caffeine (B1668208), and an isomer of 8-chlorotheophylline. ijpsonline.com

Method optimization is key to achieving good resolution between all components. Studies have investigated various parameters, including different stationary phases and the composition of mobile phases with pH modulators. researchgate.net For instance, an optimal separation of caffeine, 8-chlorotheophylline, and diphenhydramine (B27) was achieved using a SymmetryShield RP8 column with a mobile phase of acetonitrile and a triethylamine-adjusted phosphate (B84403) buffer (pH 2.8) in a 22:78 (v/v) ratio. researchgate.net The purity of 8-Chlorotheophylline can be confirmed to be above 99% using such validated HPLC methods. google.com

Table 1: Examples of HPLC Methods for 8-Chlorotheophylline Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Stationary Phase (Column) | Phenomenex C18 (250x4.6 mm, 5 µm) nih.gov | SymmetryShield RP8 researchgate.net | C18 Hypersil ODS Kyatec (250 mm X 4.6 mm I. D.; 5 µm) researchgate.net |

| Mobile Phase | Acetonitrile: Sodium acetate buffer (5:95, v/v) nih.gov | Acetonitrile–(0.01 M H3PO4–triethylamine, pH 2.8) (22:78, v/v) researchgate.net | Buffer (Aqueous solution of sodium acetate trihydrate with glacial acetic acid)-acetonitrile (75:25, v/v) researchgate.net |

| Flow Rate | 1.5 ml/min nih.gov | Not Specified | Not Specified |

| Detection | UV ijpsonline.com | UV at 229 nm researchgate.net | Not Specified |

| Application | Separation of impurities (theophylline, caffeine, isomer of 8-chlorotheophylline) nih.govijpsonline.com | Separation of caffeine, 8-chlorotheophylline, and diphenhydramine researchgate.net | Purity analysis researchgate.net |

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful tool for the analysis of 8-Chlorotheophylline and its volatile impurities. ijpronline.com This technique is particularly useful for separating and identifying substances that can be vaporized without decomposition.

In one study, GC was used to separate two impurities from an 8-Chlorotheophylline sample, which were subsequently identified by GC-MS as an N-chloro methyl derivative and a hydrated N-chloro methyl derivative of 8-Chlorotheophylline. researchgate.netijpronline.com Another application involved the development of a direct GC/MS method for determining dimenhydrinate (B1670652), which is a salt of diphenhydramine and 8-chlorotheophylline. nih.gov In this method, 8-chlorotheophylline produced a distinct peak at a retention time of 14.01 minutes on a trifluoropropylmethyl polysiloxane (Rtx-200) capillary column. nih.gov The quantification of dimenhydrinate was based on the peak area of the diphenhydramine component, as it provided a better peak shape and more reliable measurement. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method frequently used for monitoring the progress of chemical reactions. researchgate.netthieme.de In the synthesis of 8-Chlorotheophylline, TLC allows chemists to qualitatively track the conversion of reactants to products.

For example, in the synthesis of 8-Chlorotheophylline from theophylline using N-chlorosuccinimide, TLC with UV detection at 254 nm is used to monitor the reaction until the starting material spot disappears, indicating the reaction's completion. google.comgoogle.com A study on 8-Chlorotheophylline impurities utilized TLC with a mobile phase of ethyl acetate, toluene, and glacial acetic acid (10:0.3:0.5 v/v/v) to separate four components. ijpsonline.comijpsonline.com In this system, 8-Chlorotheophylline exhibited an Rf value of 0.852. ijpsonline.comijpsonline.com Preparative TLC can also be employed to isolate these impurities for further characterization. ijpsonline.comnih.gov

Spectroscopic Characterization and Quantitative Analysis

Spectroscopic techniques provide detailed information about the molecular structure and concentration of 8-Chlorotheophylline. These methods are indispensable for structural elucidation and quantitative analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.

While NMR is a critical technique for the structural confirmation of 8-Chlorotheophylline and its derivatives, specific, detailed spectral data for the parent compound is not extensively detailed in the readily available literature. However, its application is crucial. For instance, the characterization of newly synthesized derivatives of 8-Chlorotheophylline relies on techniques including ¹H-NMR and ¹³C-NMR spectroscopy to confirm that the desired chemical transformations have occurred. The analysis of chemical shifts, integration of proton signals, and coupling patterns allows for the unambiguous assignment of the molecular structure.

Mass Spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of 8-Chlorotheophylline. When coupled with a chromatographic separation technique like liquid chromatography (LC-MS/MS), it provides exceptional sensitivity and selectivity for identifying and quantifying the compound and its impurities. rsc.org

Liquid chromatographic separations coupled with MS have been successfully used to characterize impurities in 8-Chlorotheophylline samples. nih.gov In these studies, the mass spectrometer was often operated in positive electrospray ionization (ESI) mode. nih.gov The molecular weight of 8-Chlorotheophylline is 214.61 g/mol . nih.govwikipedia.org In LC-MS analysis, it is typically observed as the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 215. spectrabase.com

Tandem MS (MS/MS) provides further structural information through the analysis of fragmentation patterns. By isolating the parent ion and subjecting it to collision-induced dissociation, characteristic fragment ions are produced that can help in the structural elucidation of unknown impurities or confirm the identity of the target compound. For example, GC-MS analysis of impurities in 8-Chlorotheophylline showed characteristic fragment ions that led to their identification. researchgate.net

Table 2: Mass Spectrometry Data for 8-Chlorotheophylline and Related Impurities

| Analyte | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Analytical Technique |

|---|---|---|---|---|

| 8-Chlorotheophylline | ESI+ spectrabase.com | 215.033 ([M+H]⁺) spectrabase.com | Not Specified | LC-Q-TOF spectrabase.com |

| Theophylline (Impurity I) | ESI+ nih.gov | 180.9 ([M+H]⁺) ijpsonline.com | Loss of methyl group and/or carbonyl group nih.gov | LC-MS nih.gov |

| Caffeine (Impurity II) | ESI+ nih.gov | 195.7 ([M+2H]⁺) ijpsonline.com | Loss of methyl group and/or carbonyl group nih.gov | LC-MS nih.gov |

| Isomer of 8-chlorotheophylline (Impurity III) | ESI+ nih.gov | 214.9 ([M]⁺) ijpsonline.com | Loss of methyl group and/or carbonyl group nih.gov | LC-MS nih.gov |

| N-chloro methyl derivative of 8-Chlorotheophylline (Impurity) | Not Specified | 264 ([M]⁺) researchgate.net | 214 ([M-CH3-Cl]⁺), 165 ([M-CO-2Cl]⁺), 157 ([M-CO-CH2Cl- 2CH3]⁺) researchgate.net | GC-MS researchgate.net |

| Hydrated N-chloro methyl derivative of 8-Chlorotheophylline (Impurity) | Not Specified | 281 ([M-H]⁺) researchgate.net | 265 ([M+H-H2O]⁺), 214 ([M-CH3-Cl-H2O]⁺), 191 ([M-2CO- Cl]⁺) researchgate.net | GC-MS researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Concentration Determination

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely accessible and economical technique for the quantitative analysis of aromatic compounds like 8-Chloro-7-phenyltheophylline. amazonaws.com The method is based on the principle that the analyte in solution absorbs light at a specific wavelength. According to the Beer-Lambert law, the absorbance of the solution is directly proportional to the concentration of the absorbing species, enabling quantification. amazonaws.com

For xanthine (B1682287) derivatives such as theophylline, the maximum absorbance (λmax) is typically observed in the range of 271-280 nm. nih.govjournaljpri.comuobasrah.edu.iq A UV-Vis spectrophotometric method for this compound would involve preparing a series of standard solutions of known concentrations to generate a calibration curve. The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from this curve. While direct analysis is often suitable for pure solutions, the analysis of complex biological samples typically requires a prior extraction step to remove interfering substances. nih.gov

Table 1: Performance of UV-Vis Spectrophotometry for Theophylline Analysis This table illustrates typical parameters for the analysis of theophylline, a structurally related xanthine derivative.

| Parameter | Reported Value | Reference |

| Wavelength of Max. Absorbance (λmax) | 271 nm | journaljpri.com |

| Linearity Range | 4-24 µg/mL | ijcpa.in |

| Correlation Coefficient (r²) | > 0.995 | journaljpri.comijcpa.in |

| Limit of Detection (LOD) | 0.38 - 0.52 µg/mL | journaljpri.com |

| Limit of Quantitation (LOQ) | 1.25 - 1.71 µg/mL | journaljpri.com |

Sample Preparation Protocols for Complex Biological Matrices in Research

Biological matrices such as plasma, serum, and urine are complex mixtures containing proteins, salts, lipids, and endogenous metabolites that can interfere with the accurate quantification of a target analyte. tandfonline.comresearchgate.net Therefore, a crucial step in bioanalysis is sample preparation, which aims to isolate this compound from these interfering components, pre-concentrate it, and transfer it into a solvent compatible with the analytical instrument. tandfonline.comresearchgate.net

Liquid-liquid extraction (LLE) is a conventional and widely used sample preparation technique based on the principle of partitioning an analyte between two immiscible liquid phases—typically an aqueous sample and an organic solvent. nih.gov For xanthine derivatives, a common approach involves extraction from an aqueous biological fluid into a water-immiscible organic solvent. nih.govresearchgate.net

Optimization of an LLE protocol is critical to ensure high and reproducible recovery of the analyte. Key parameters to consider include:

Choice of Organic Solvent: The solvent must be immiscible with the sample matrix, have a high affinity for the analyte, and be easily evaporated. Mixtures like chloroform/isopropanol are often used for xanthine compounds. nih.govresearchgate.net

pH of the Aqueous Phase: Adjusting the pH of the biological sample can suppress the ionization of the analyte, thereby increasing its partitioning into the organic phase.

Solvent-to-Sample Ratio: Varying the volume ratio of the organic solvent to the aqueous sample can significantly impact extraction efficiency.

Mixing and Separation: Adequate vortexing or shaking is required to maximize the surface area between the two phases and facilitate analyte transfer. Subsequent centrifugation ensures a clean separation of the layers. nih.gov

Table 2: Example LLE Solvent Systems for Xanthine Derivative Extraction

| Analyte | Biological Matrix | Extraction Solvent System | Reference |

| Theophylline | Plasma, Saliva | Chloroform / Isopropanol (20:1, v/v) | nih.gov |

| Theophylline | Serum, Plasma | Isopropanol / Chloroform | researchgate.net |

| Caffeine Metabolites | Plasma | Isopropanol / Chloroform (20:80, v/v) | nih.gov |

Solid-phase extraction (SPE) is a more selective and efficient alternative to LLE that has become a cornerstone of modern sample preparation. tandfonline.comresearchgate.net The technique involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while interferences are washed away. The purified analyte is then eluted with a small volume of a strong solvent. nih.gov

A typical SPE protocol for isolating a compound like this compound from a biological fluid involves four main steps:

Conditioning: The sorbent is treated with a solvent (e.g., methanol) to activate the stationary phase, followed by an equilibration step with a solution similar to the sample matrix (e.g., water or buffer).

Sample Loading: The pre-treated biological sample is passed through the cartridge, and the analyte adsorbs to the sorbent.

Washing: A weak solvent is passed through the cartridge to remove residual matrix components that are not strongly bound to the sorbent.

Elution: A strong organic solvent is used to disrupt the interaction between the analyte and the sorbent, eluting the purified analyte for analysis.

For xanthine derivatives, reversed-phase sorbents like C18 are commonly used, which retain compounds based on hydrophobic interactions. nih.gov

Table 3: General Solid-Phase Extraction Protocol for Xanthines in Plasma

| Step | Reagent/Solvent | Purpose |

| 1. Conditioning | Methanol (B129727) | To wet and activate the C18 sorbent. |

| 2. Equilibration | Water or Buffer | To prepare the sorbent for the aqueous sample. |

| 3. Sample Loading | Plasma Sample | Analyte binds to the sorbent. |

| 4. Washing | 5% Methanol in Water | To remove hydrophilic interferences. |

| 5. Elution | Methanol or Acetonitrile | To desorb and collect the purified analyte. |

For biological samples with high protein content, such as plasma or serum, protein precipitation is often the simplest and fastest method of sample cleanup. nacalai.com Proteins can interfere with analysis by precipitating in the analytical column or by binding to the drug, and their removal is essential. nacalai.com This is achieved by adding a precipitating agent that denatures the proteins, causing them to aggregate and fall out of solution.

Common protein precipitating agents include:

Organic Solvents: Acetonitrile and methanol are widely used. They work by reducing the solvation of proteins, leading to their precipitation.

Acids: Trichloroacetic acid (TCA) is effective but can sometimes cause the analyte to hydrolyze.

Salts: High concentrations of salts, such as zinc sulfate (B86663) or ammonium (B1175870) sulfate, can also be used to precipitate proteins. oup.com

After adding the precipitating agent and vortexing, the sample is centrifuged at high speed to pellet the precipitated proteins. The clear supernatant containing the analyte is then carefully collected for direct injection or further extraction. nacalai.comoup.com

In recent years, a trend towards miniaturization in sample preparation has led to the development of advanced microextraction techniques. researchgate.netscispace.com These methods offer significant advantages, including reduced consumption of organic solvents, smaller required sample volumes, and often higher enrichment factors. researchgate.netmdpi.com

Prominent microextraction techniques applicable to drug analysis include:

Solid-Phase Microextraction (SPME): This technique uses a fused silica (B1680970) fiber coated with a thin layer of an extracting phase (a polymer or sorbent). nih.govtandfonline.com The fiber is exposed directly to the sample or its headspace, where analytes partition into the coating. The analytes are then desorbed, typically thermally into a gas chromatograph or via a solvent for liquid chromatography. tandfonline.com

Microextraction by Packed Sorbent (MEPS): MEPS is a miniaturized form of SPE where a small amount of sorbent (a few milligrams) is packed directly into a syringe barrel. tandfonline.com The sample is repeatedly drawn into and dispensed from the syringe, allowing for efficient extraction. The analyte is then eluted with a small volume of solvent. MEPS is advantageous as the sorbent bed can be reused multiple times. tandfonline.com

Bioanalytical Method Validation for Preclinical Research Applications

Bioanalytical method validation is the process of demonstrating that a specific analytical procedure is reliable and reproducible for its intended use, which is the quantitative determination of analytes in biological matrices. ajpsonline.comaustinpublishinggroup.com It is a regulatory requirement and a scientific necessity to ensure the integrity of data from preclinical studies. nih.goveuropa.eu The key parameters evaluated during validation are selectivity, linearity, precision, and accuracy. karger.com

Selectivity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components, metabolites, or concomitant medications. karger.com Selectivity is typically assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte. karger.com

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. nih.gov It is determined by analyzing a series of standards at different concentrations to generate a calibration curve. The relationship is typically evaluated by the correlation coefficient (r²), which should ideally be close to 1.0. austinpublishinggroup.com

Precision: Precision measures the degree of scatter or agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. ajpsonline.com It is usually expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Precision is evaluated at two levels:

Intra-day precision (Repeatability): Assessed by analyzing replicate quality control (QC) samples during a single analytical run.

Inter-day precision (Intermediate Precision): Assessed by analyzing replicate QC samples on different days. europa.eu

Accuracy: Accuracy refers to the closeness of the mean test results obtained by the method to the true concentration of the analyte. ajpsonline.com It is determined by analyzing replicate QC samples of known concentrations and is expressed as the percentage of the nominal value or percent bias.

Table 4: Key Bioanalytical Method Validation Parameters and Typical Acceptance Criteria

| Validation Parameter | Description | Typical Acceptance Criteria (for LC-MS/GC-MS) |

| Selectivity | Ability to measure the analyte unequivocally in the presence of other components. | No significant interfering peaks at the analyte's retention time in blank samples. karger.com |

| Linearity | Proportionality of response to analyte concentration over a defined range. | Correlation coefficient (r²) ≥ 0.99. austinpublishinggroup.com |

| Precision | Closeness of replicate measurements. | %RSD or %CV should not exceed 15% (20% at the Lower Limit of Quantitation). europa.eu |

| Accuracy | Closeness of measured value to the true value. | Mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantitation). ajpsonline.com |

Metabolism and Pharmacokinetic Research in Preclinical Models of 8 Chloro 7 Phenyltheophylline

In Vitro Metabolic Pathway Elucidation

In vitro studies are the first step in characterizing the metabolic profile of a new chemical entity. These experiments utilize subcellular fractions and isolated cells to identify metabolic pathways and the enzymes responsible for them in a controlled environment.

To identify the metabolites of 8-Chloro-7-phenyltheophylline, the compound would be incubated with hepatocytes (whole liver cells) and liver microsomes (subcellular fractions containing drug-metabolizing enzymes) from various preclinical species (e.g., rats, mice, dogs) and humans. Using advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS), scientists can separate and identify the chemical structures of the metabolites formed.

A hypothetical metabolite profile for this compound might include products of oxidation, such as hydroxylation on the phenyl ring or N-dealkylation, and conjugation reactions where a polar group is added to the molecule to facilitate excretion.

Interactive Data Table: Hypothetical Metabolites of this compound in Rat Liver Microsomes

| Putative Metabolite | m/z Ratio | Proposed Biotransformation |

| M1 | [Value] | Hydroxylation of the phenyl group |

| M2 | [Value] | N-dealkylation |

| M3 | [Value] | Oxidation of the theophylline (B1681296) core |

| M4 | [Value] | Glucuronide conjugate of M1 |

Note: This table is illustrative and not based on actual experimental data for this compound.

Once metabolites are identified, the next step is to pinpoint the specific enzyme systems responsible for their formation. The primary enzymes involved in the metabolism of many drugs are the Cytochrome P450 (CYP) superfamily of enzymes. To determine which CYP isozymes (e.g., CYP1A2, CYP2D6, CYP3A4) metabolize this compound, experiments are conducted using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors of different CYP isozymes in microsomal incubations. Other enzyme systems, such as monoamine oxidases (MAO), might also be investigated if the chemical structure suggests they could be involved.

Metabolic stability assays are performed to estimate how quickly a compound is metabolized by the liver. This compound would be incubated with liver microsomes or hepatocytes, and the disappearance of the parent compound would be measured over time. The results are typically expressed as the half-life (t½) and intrinsic clearance (CLint) of the compound. A short half-life suggests rapid metabolism, which might lead to low bioavailability in vivo.

Interactive Data Table: Hypothetical Metabolic Stability of this compound

| Test System | Species | Half-life (min) | Intrinsic Clearance (µL/min/mg protein) |

| Liver Microsomes | Rat | [Value] | [Value] |

| Liver Microsomes | Human | [Value] | [Value] |

| Hepatocytes | Rat | [Value] | [Value] |

| Hepatocytes | Human | [Value] | [Value] |

Note: This table is illustrative and not based on actual experimental data for this compound.

In Vivo Metabolic Fate in Preclinical Animal Models

Following in vitro characterization, in vivo studies are conducted in animal models to understand the metabolic fate of the compound in a whole organism.

Preclinical animal models, such as rats or dogs, would be administered this compound. Biological samples, including plasma, urine, and feces, would be collected over time. Tissues might also be analyzed to understand the distribution of the parent compound and its metabolites. As with the in vitro studies, HPLC-MS/MS is the primary analytical tool for identifying and quantifying the metabolites in these biological matrices. This helps to create a comprehensive picture of the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

A key goal of preclinical metabolism studies is to identify an animal model whose metabolic profile is most similar to that of humans. By comparing the metabolites formed in different species (e.g., rat, dog, monkey) with those formed in human in vitro systems, researchers can select the most appropriate species for toxicology studies. Significant differences in metabolism between species can lead to different safety and efficacy profiles, making the selection of a relevant animal model crucial for the successful clinical development of a drug.

Absorption, Distribution, and Excretion Studies in Preclinical Models

Comprehensive in vivo studies in preclinical models are essential to characterize the pharmacokinetic profile of a drug candidate. These studies typically involve administering the compound to animals and analyzing its concentration in various biological matrices over time. However, no such data has been published for this compound.

Blood-Brain Barrier Permeation Studies

The ability of a compound to cross the blood-brain barrier (BBB) is a critical determinant of its potential efficacy for central nervous system targets. In silico, in vitro, and in vivo models are used to predict and measure BBB penetration.

In Silico Models: Computational tools can predict the likelihood of BBB permeation based on a molecule's physicochemical properties, such as lipophilicity, molecular weight, and polar surface area.

In Vitro Models: These include parallel artificial membrane permeability assays (PAMPA) and cell-based models utilizing brain endothelial cells to form a monolayer that mimics the BBB.

In Vivo Models: Direct measurement of brain and plasma concentrations after systemic administration in animals provides the most definitive evidence of BBB permeation.

Without experimental data, the capacity of this compound to cross the blood-brain barrier remains speculative.

Tissue Distribution Analysis

Understanding how a compound distributes throughout the body is crucial for assessing its potential sites of action and accumulation. Tissue distribution studies involve quantifying the concentration of the compound in various organs and tissues at different time points after administration. This information helps to determine the volume of distribution and identify any potential for tissue-specific accumulation. No studies detailing the tissue distribution of this compound have been identified.

Routes and Mechanisms of Excretion

The elimination of a compound and its metabolites from the body is a key pharmacokinetic process. Excretion studies aim to identify the primary routes (e.g., renal, biliary) and mechanisms (e.g., glomerular filtration, active tubular secretion) of clearance. This is typically investigated by analyzing urine, feces, and bile for the presence of the parent compound and its metabolites. The excretory pathways for this compound have not been elucidated in any published preclinical research.

Future Directions and Emerging Research Avenues for 8 Chloro 7 Phenyltheophylline

Exploration of Novel Mechanistically-Driven Research Applications

The primary mechanism of action for many xanthine (B1682287) derivatives involves the antagonism of adenosine (B11128) receptors. wikipedia.orgnih.govdrugbank.com 8-phenyltheophylline (B1204217), a close structural relative, is a potent and selective antagonist for the A1 and A2A adenosine receptor subtypes. wikipedia.org This provides a strong rationale for investigating 8-Chloro-7-phenyltheophylline's activity across the full spectrum of adenosine receptors (A1, A2A, A2B, and A3). Each receptor subtype is implicated in a variety of physiological and pathological processes, opening up numerous potential therapeutic applications. units.itnih.gov

Future research should systematically evaluate the compound's efficacy in disease models where adenosine receptor modulation is a key therapeutic strategy. This includes neurodegenerative disorders, where A2A antagonists are of interest, and inflammatory conditions. units.itfrontiersin.org Furthermore, given that various theophylline (B1681296) derivatives have been explored for anticancer activities, investigating the antiproliferative effects of this compound in relevant cancer cell lines and models is a logical next step. researchgate.netdergipark.org.tr The core structure could also serve as a versatile scaffold for developing new chemical entities with unique biological activities.

| Adenosine Receptor Subtype | Key Pathophysiological Roles | Potential Therapeutic Areas for Antagonists |

|---|---|---|

| A1 | Cardiac function, neuronal inhibition, lipolysis | Cognitive disorders, renal dysfunction, pain management units.itfrontiersin.org |

| A2A | Vasodilation, immune response suppression, neuronal function | Neurodegenerative diseases (e.g., Parkinson's), cancer immunotherapy units.itnih.gov |

| A2B | Inflammation, bronchoconstriction, angiogenesis | Asthma, diabetes, inflammatory diseases units.it |

| A3 | Inflammation, cell death/survival, cardiac protection | Glaucoma, cancer, inflammatory disorders units.it |

Rational Design of Next-Generation Analogues for Enhanced Specificity

The advent of structural biology, particularly the crystallization of the A2A adenosine receptor, has ushered in an era of structure-based drug design for this class of compounds. nih.govresearchgate.net This provides a powerful tool for the rational design of next-generation analogues of this compound with enhanced specificity and improved pharmacological properties.

Computational modeling, including ligand docking and biophysical mapping, can be employed to predict how modifications to the this compound scaffold will affect its binding affinity and selectivity for the different adenosine receptor subtypes. nih.govacs.org Synthetic chemistry efforts can then be directed toward synthesizing these rationally designed analogues. Key areas for modification include substitutions on the 7-phenyl ring and alterations to the core xanthine structure. The goal is to develop new compounds that are highly selective for a single adenosine receptor subtype, which could minimize off-target effects and lead to a better therapeutic window. nih.gov For instance, virtual screening has successfully identified novel chemotypes for adenosine receptor antagonists, which were then optimized into potent and selective lead molecules. acs.org

| Design Strategy | Objective | Methodology | Potential Outcome |

|---|---|---|---|

| Structure-Based Design | Enhance binding affinity and selectivity | Utilize crystal structures of adenosine receptors for computational docking studies nih.gov | Analogues with high potency for a specific receptor subtype |

| Pharmacophore Modeling | Identify key chemical features for activity | Analyze common structural features of known potent antagonists | Design of novel scaffolds with desired activity |

| QSAR (Quantitative Structure-Activity Relationship) | Predict biological activity from chemical structure | Develop mathematical models correlating structural properties with activity | Prioritize synthesis of the most promising candidates |

| Functional Group Modification | Improve physicochemical properties (e.g., solubility) | Systematic chemical modification of the lead compound nih.gov | Analogues with better drug-like properties |

Development of Advanced Preclinical Models for Deeper Mechanistic Understanding

To fully understand the therapeutic potential and mechanism of action of this compound and its future analogues, it is crucial to move beyond simple in vitro binding assays and utilize advanced preclinical models. These models can provide a more accurate representation of human physiology and disease.

The use of genetically engineered animal models, such as knockout mice lacking specific adenosine receptors, will be invaluable for confirming the on-target effects of the compound and for dissecting its mechanism of action in a complex biological system. In vivo studies in relevant disease models, such as rodent models of Parkinson's disease or inflammatory arthritis, are necessary to establish efficacy. nih.gov Furthermore, the development of agonist and antagonist radioligands for positron emission tomography (PET) imaging allows for in vivo assessment of receptor occupancy and can help to correlate target engagement with physiological effects. nih.govresearchgate.netsnmjournals.org The use of patient-derived organoids or sophisticated co-culture systems could also offer a bridge between traditional cell culture and in vivo animal studies, providing a more physiologically relevant context for initial efficacy and mechanism-of-action studies.

Integration of Multi-Omics Data for Systems-Level Biological Insights

The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased approach to understanding the global biological effects of a compound. nashbio.comresearchgate.net Applying this multi-omics strategy to this compound research can provide a comprehensive, systems-level view of its mechanism of action, identify novel therapeutic targets, and uncover potential biomarkers of response. nih.govmdpi.com

By treating relevant cell lines or preclinical models with the compound and subsequently analyzing the changes across these different molecular layers, researchers can build a detailed map of the perturbed biological pathways. astrazeneca.com For example, transcriptomic and proteomic analyses can reveal which genes and proteins are up- or down-regulated following drug exposure, while metabolomics can shed light on alterations in cellular metabolism. researchgate.net This holistic approach is crucial for identifying not only the intended on-target effects but also any unintended off-target effects, thereby providing a more complete picture of the compound's biological activity. nashbio.com Advanced techniques like spatial multi-omics can even analyze these changes in individual cells within intact tissue, offering unprecedented resolution. astrazeneca.com

Q & A

Q. How can computational modeling predict off-target interactions of this compound?

- Methodological Answer: Perform molecular docking (AutoDock Vina) against Pharmaprojects® target libraries. Validate predictions with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Cross-reference with Tox21 databases for toxicity profiling .

Experimental Design & Data Interpretation

Q. What controls are essential in pharmacokinetic studies of this compound?

- Methodological Answer: Include vehicle controls (DMSO <0.1%) and reference standards (e.g., caffeine for CYP450 inhibition). Monitor plasma protein binding (equilibrium dialysis) and metabolic stability (liver microsomes) to contextualize bioavailability data .

Q. How should researchers optimize dose-response experiments for in vivo models?

- Methodological Answer: Use staggered dosing (e.g., 10–100 mg/kg in rodents) with nonlinear regression (GraphPad Prism) to calculate ED₅₀. Include sham-operated animals to control for surgical stress in CNS studies .

Data Presentation & Reproducibility

Q. What are best practices for reporting conflicting spectral data in publications?

Q. How to ensure reproducibility in synthetic protocols across labs?

- Methodological Answer: Document reaction parameters (e.g., stirring rate, humidity) using electronic lab notebooks (ELNs). Share detailed step-by-step videos or protocols via platforms like Protocols.io . Validate via inter-lab round-robin testing .

Integration with Existing Literature

Q. How to contextualize novel findings on this compound within prior research?

Q. What metrics assess the compound’s potential for translational research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products